molecular formula C14H23ClN6 B15293316 JM6Dps8zzb CAS No. 152504-09-1

JM6Dps8zzb

Cat. No.: B15293316
CAS No.: 152504-09-1
M. Wt: 310.82 g/mol
InChI Key: NOIUSXTZNNFUKD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide typically involves the reaction of 6-aminohexylamine with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be performed using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding derivatives.

    Reduction: Formation of .

    Substitution: Formation of .

Scientific Research Applications

N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antimicrobial compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide can be compared with similar compounds such as:

    Chlorhexidine: A well-known antimicrobial agent with a similar structural motif.

    Hexamidine: Another antimicrobial compound with structural similarities.

Uniqueness

The uniqueness of N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

152504-09-1

Molecular Formula

C14H23ClN6

Molecular Weight

310.82 g/mol

IUPAC Name

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(6-aminohexyl)guanidine

InChI

InChI=1S/C14H23ClN6/c15-11-5-7-12(8-6-11)20-14(18)21-13(17)19-10-4-2-1-3-9-16/h5-8H,1-4,9-10,16H2,(H5,17,18,19,20,21)

InChI Key

NOIUSXTZNNFUKD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN)N)/N)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN)N)N)Cl

Origin of Product

United States

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